N'-(3-Chloro-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Description
"N'-(3-Chloro-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide" is a sulfonohydrazide Schiff base derivative synthesized via the condensation of 4-methylbenzenesulfonohydrazide with 3-chloro-5-fluorobenzaldehyde. This class of compounds is characterized by a sulfonohydrazide backbone conjugated with a substituted benzylidene group, enabling diverse applications in sensing, catalysis, and antimicrobial activity . The chloro and fluoro substituents at the 3- and 5-positions of the benzylidene moiety impart unique electronic and steric properties, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
N-[(E)-(3-chloro-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTOQIIVRWGREF-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent, orally active, brain penetrant inhibitors of phosphodiesterase 5 (pde5).
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N’-(3-Chloro-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Molecular Properties
The HOMO-LUMO gap, a critical determinant of chemical reactivity, varies significantly with substituents (Table 2):
*Predicted values based on substituent effects.
Crystallographic and Intermolecular Interactions
Crystal packing in sulfonohydrazides is influenced by substituents:
- The 3-chloro-5-fluoro derivative forms hydrogen bonds via sulfonyl oxygen and hydrazide NH, with additional halogen bonding (Cl⋯O, F⋯H) stabilizing the lattice .
- Methoxy-substituted analogs exhibit weaker van der Waals interactions due to bulky OCH₃ groups, reducing melting points by ~20°C compared to halogenated derivatives .
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